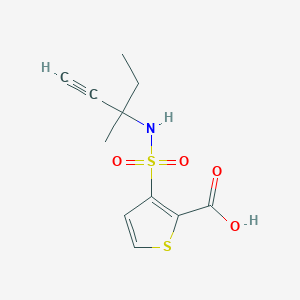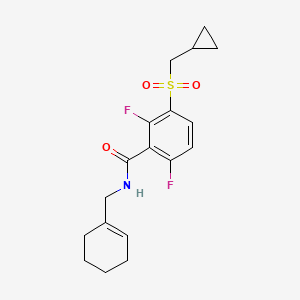
3-(3-Methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid, commonly known as MPTT, is a heterocyclic compound that belongs to the class of sulfonamides. It has a molecular formula of C13H15NO3S2 and a molecular weight of 317.4 g/mol. MPTT has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the progression of various diseases. For example, MPTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MPTT has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. It has also been shown to modulate various signaling pathways that are involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of MPTT is its potent biological activity, which makes it a useful tool for investigating various biological processes. However, one of the main limitations of MPTT is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on MPTT, including:
1. Investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
2. Exploring its mechanism of action and identifying its molecular targets.
3. Developing new synthetic methods for the production of MPTT and related compounds.
4. Investigating the pharmacokinetics and pharmacodynamics of MPTT in animal models and humans.
5. Developing new formulations of MPTT that improve its solubility and bioavailability.
Conclusion:
In conclusion, MPTT is a promising compound that has been extensively studied for its potential use in various scientific research applications. It exhibits potent anti-inflammatory and anticancer activities and has the potential to be developed into a new therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
合成法
MPTT can be synthesized through a multi-step process that involves the reaction of 3-methyl-1-pentyn-3-ol with thiophene-2-carboxylic acid, followed by the addition of a sulfonamide group to the resulting product. This reaction can be catalyzed by various reagents, including triethylamine and N,N-dimethylformamide.
科学的研究の応用
MPTT has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for further investigation.
特性
IUPAC Name |
3-(3-methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-4-11(3,5-2)12-18(15,16)8-6-7-17-9(8)10(13)14/h1,6-7,12H,5H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZVJPGQYNZJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(SC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-5-sulfamoylbenzoate](/img/structure/B7429253.png)

![3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol](/img/structure/B7429278.png)
![1,1-Dioxo-3-[[(2-phenylpyrimidin-4-yl)amino]methyl]thiolan-3-ol](/img/structure/B7429282.png)
![1-[(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethyl]-3-(4-hydroxy-2,2-dimethylpentyl)urea](/img/structure/B7429287.png)
![3-[1-(7-Aminopyrido[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B7429307.png)
![tert-butyl 4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethylcarbamoyl]benzoate](/img/structure/B7429317.png)
![N-[5-(difluoromethylsulfonyl)-2-(ethylamino)phenyl]-4-fluorobutane-1-sulfonamide](/img/structure/B7429332.png)
![4-(2-ethoxyethyl)-N-(1-methylpyrazolo[3,4-b]pyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7429338.png)
![Ethyl 5-acetyl-2-[[methyl(2,2,2-trifluoroethyl)carbamoyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B7429346.png)
![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B7429356.png)
![N-(3-phenylmethoxypropyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7429363.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone](/img/structure/B7429373.png)